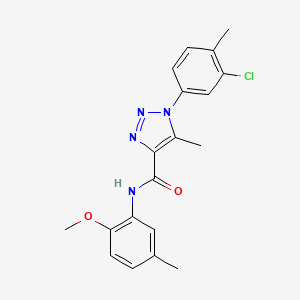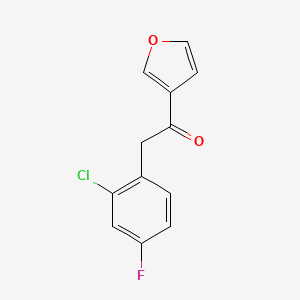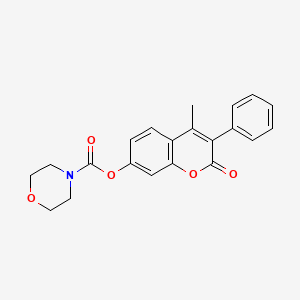![molecular formula C19H13ClF3NO2S B2490242 N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide CAS No. 344273-18-3](/img/structure/B2490242.png)
N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of similar complex organic compounds often involves multi-step chemical reactions, starting from simpler molecules. For example, derivatives of thiophene carboxamide and chlorophenyl compounds are synthesized through reactions that include halogenation, condensation, and the use of catalytic systems to form the desired bond connections (Demir et al., 2016; Saemian et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been analyzed using X-ray diffraction, IR, NMR (1H and 13C), and UV–Vis spectra, providing detailed insights into the geometrical configuration, bond lengths, angles, and electronic properties. These studies help in understanding the spatial arrangement and electronic distribution within the molecule, which are crucial for predicting its reactivity and interactions (Pouzet et al., 1998; Abbasi et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds with a thiophene core and chlorophenyl groups often include nucleophilic addition, halogenation, and substitution reactions. These reactions can alter the electronic and structural properties of the molecule, leading to a wide range of chemical behaviors. The reactivity towards sulfur- and oxygen-containing nucleophiles under different conditions highlights the versatility of such compounds in synthetic chemistry (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystal structure, are determined through experimental measurements and computational methods. These properties are influenced by the molecular structure, especially the presence of functional groups like the thiophene ring and chlorophenyl moieties. The crystallographic studies provide insights into the packing, hydrogen bonding patterns, and overall stability of the crystal lattice (Abbasi et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and photophysical properties, are critical for understanding the behavior of these compounds under different conditions. Studies on similar compounds have explored their frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and non-linear optical (NLO) properties, providing valuable information on their potential applications in materials science and organic electronics (Demir et al., 2016).
Applications De Recherche Scientifique
Molecular Structure and Properties
- Research has focused on the molecular structure of similar compounds. For example, studies on N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide have investigated its planar structure and the angles made by the chlorophenyl group with the pyrazole and benzene rings. These structural insights are crucial for understanding the compound's reactivity and potential applications (Kant et al., 2012).
Antimicrobial Activity
- Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties. For example, N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides have shown in vitro antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Desai et al., 2011).
Chemical Reactivity
- The reactivity of similar compounds towards sulfur- and oxygen-containing nucleophiles has been studied. For instance, the compound (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone undergoes nucleophilic addition under various conditions, which is important for the development of new synthetic methodologies (Pouzet et al., 1998).
Synthesis and Applications
- There has been significant research into the synthesis of related compounds and their potential applications. For instance, the synthesis of benzofuro- and benzothieno-phenanthridones involves derivatives of N-(p-chlorophenyl) carboxamides, highlighting the compound's versatility in organic synthesis (Karminski-Zamola & Bajić, 1989).
Crystal Structure
- The crystal structure of similar compounds has been studied to understand their molecular interactions and stability. For example, research on N-Butylthiophene-3-carboxamide and 2-Benzylseleno-N-butylthiophene-3-carboxamide has provided insights into their hydrogen bonding and molecular orientation, which is vital for predicting their behavior in different environments (Gable et al., 1997).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO2S/c20-14-6-1-2-7-15(14)24-18(25)17-16(8-9-27-17)26-11-12-4-3-5-13(10-12)19(21,22)23/h1-10H,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQNOOBEGHCXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CS2)OCC3=CC(=CC=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
![Ethyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2490162.png)
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2490163.png)

![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride](/img/structure/B2490168.png)
![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)

![4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2490172.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2490178.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-methylphenyl)amino)acrylonitrile](/img/structure/B2490179.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2490180.png)
